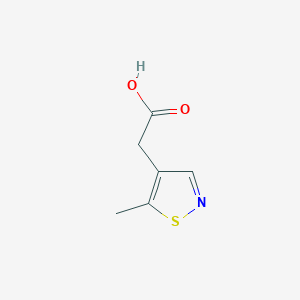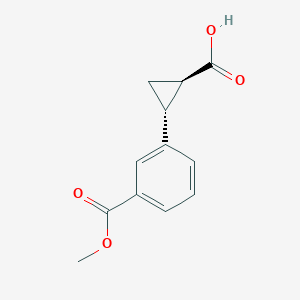![molecular formula C10H19N3O B13533061 2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one](/img/structure/B13533061.png)
2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one is a heterocyclic compound that belongs to the imidazopyrazine family This compound is characterized by its unique structure, which includes an imidazo ring fused with a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of isobutylamine with a suitable diketone, followed by cyclization to form the imidazo ring. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production. These methods often focus on minimizing reaction times and maximizing the efficiency of the catalytic processes .
Análisis De Reacciones Químicas
Types of Reactions
2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo ring, often facilitated by halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Aplicaciones Científicas De Investigación
2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyrazine: Similar in structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a pyrazine ring.
Imidazo[1,5-a]pyridine: Features a pyridine ring instead of a pyrazine ring.
Uniqueness
2-Isobutylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one is unique due to its specific substitution pattern and the presence of the isobutyl group.
Propiedades
Fórmula molecular |
C10H19N3O |
|---|---|
Peso molecular |
197.28 g/mol |
Nombre IUPAC |
2-(2-methylpropyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one |
InChI |
InChI=1S/C10H19N3O/c1-8(2)6-12-7-9-5-11-3-4-13(9)10(12)14/h8-9,11H,3-7H2,1-2H3 |
Clave InChI |
CBTKXNMMDXHZRI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CC2CNCCN2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Methoxycarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B13533000.png)


![5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13533025.png)
![Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone](/img/structure/B13533026.png)








